molecular formula C6H5ClIN B1428601 4-Chloro-3-iodo-2-methylpyridine CAS No. 1227515-08-3

4-Chloro-3-iodo-2-methylpyridine

Cat. No. B1428601
M. Wt: 253.47 g/mol
InChI Key: JEMLCQSUDHMBIP-UHFFFAOYSA-N
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Description

“4-Chloro-3-iodo-2-methylpyridine” is a chemical compound with the molecular formula C6H5ClIN . It has a molecular weight of 253.47 .


Molecular Structure Analysis

The InChI code for “4-Chloro-3-iodo-2-methylpyridine” is 1S/C6H5ClIN/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-Chloro-3-iodo-2-methylpyridine” is a solid at room temperature . Its boiling point is approximately 250.8±35.0 C at 760 mmHg .

Scientific Research Applications

Halogen Exchange in Heterocycles

  • Silyl-Mediated Halogen Exchange: 4-Chloro-3-iodo-2-methylpyridine and related compounds are used in silyl-mediated halogen/halogen displacement reactions in pyridines and other heterocycles. This process involves the substitution of one halogen atom for another, offering a pathway to modify the halogen content of these compounds for various applications (Schlosser & Cottet, 2002).

Purification and Synthesis

  • Purification Techniques: Separation and purification of chloro-trichloromethylpyridine, an intermediate in the synthesis of many medicines and pesticides, have been studied. This demonstrates the importance of 4-Chloro-3-iodo-2-methylpyridine and its derivatives in the pharmaceutical and agrochemical industries (Su Li, 2005).
  • Synthesis of Derivatives: Research has been conducted on the synthesis of compounds such as 2-chloro-3-amino-4-methylpyridine, demonstrating the versatility and importance of 4-Chloro-3-iodo-2-methylpyridine in creating various derivatives for different scientific applications (L. Fan, 2008).

Molecular and Electronic Studies

  • Vibrational and Electronic Analysis: Studies have been conducted on the molecular structures, vibrational wavenumbers, electronic properties, and NMR chemical shifts of compounds like 2-chloro-4-methyl-5-nitropyridine, which are related to 4-Chloro-3-iodo-2-methylpyridine. Such research highlights the role of these compounds in understanding molecular electronics and spectroscopy (Velraj et al., 2015).

Chemical Reactions and Mechanisms

  • Aminations and Rearrangements: Investigations into the reactions of halopyridines, including compounds similar to 4-Chloro-3-iodo-2-methylpyridine, have been conducted. These studies explore the mechanisms and outcomes of aminations and rearrangements, contributing to our understanding of organic synthesis processes (Pieterse & Hertog, 2010).

Supramolecular Chemistry

  • Hydrogen Bonded Supramolecular Associations: Research on proton-transfer complexes assembled from compounds like 2-amino-4-methylpyridine with chlorobenzoates demonstrates the use of 4-Chloro-3-iodo-2-methylpyridine derivatives in studying supramolecular associations and crystal structures, which are key in understanding molecular interactions and design (Khalib et al., 2014).

Safety And Hazards

This compound may be harmful if swallowed and can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While specific future directions for “4-Chloro-3-iodo-2-methylpyridine” are not mentioned, it’s worth noting that many novel applications of pyridine derivatives, such as trifluoromethylpyridines, are expected to be discovered in the future .

properties

IUPAC Name

4-chloro-3-iodo-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c1-4-6(8)5(7)2-3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMLCQSUDHMBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-iodo-2-methylpyridine

CAS RN

1227515-08-3
Record name 4-chloro-3-iodo-2-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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